

Stability and Solubility Data for GSK-LSD1

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Compound Focus: **Gsk-lsd1**

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The following table summarizes key physicochemical properties of **GSK-LSD1** relevant for handling in an aqueous environment.

Property	Experimental Conditions	Result / Value	Source / Reference
Chemical Stability [1]	Incubation in aqueous buffer at 37°C for 6 days	>90% of parent compound remained	Biochemical and cell-based assay conditions [1]
Turbidimetric Solubility [1]	Tested in aqueous buffer	No precipitation at the maximum concentration tested (100 µM)	Biochemical and cell-based assay conditions [1]
Stock Solution Solubility [2]	In DMSO (for <i>in vitro</i> assays)	57 mg/mL (197.06 mM)	Manufacturer's product information [2]
Stock Solution Solubility [2]	In water (for <i>in vitro</i> assays)	57 mg/mL	Manufacturer's product information [2]

Experimental Protocols for Stability Assessment

If you wish to verify the stability of **GSK-LSD1** under your specific laboratory conditions, you can adapt the following methodologies from the literature.

- **Protocol 1: Chemical Integrity Assessment via LC-MS [1]**
 - **Preparation:** Dissolve **GSK-LSD1** in an appropriate aqueous buffer (e.g., PBS).
 - **Incubation:** Place the solution in a controlled environment at **37°C**.
 - **Sampling:** Withdraw aliquots at defined time points (e.g., day 0, 4, and 6).
 - **Analysis:** Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact parent compound over time. Chemical stability is confirmed when >90% of the parent compound remains.
- **Protocol 2: Turbidimetric Solubility Measurement [1]**
 - **Preparation:** Prepare a serial dilution of **GSK-LSD1** in your aqueous buffer of choice.
 - **Measurement:** Use a spectrophotometer to measure the **absorbance** (or optical density) across the sample. A sharp increase in absorbance at a specific concentration indicates the compound has exceeded its solubility limit and has begun to precipitate.
 - **Interpretation:** **GSK-LSD1** did not precipitate at concentrations up to 100 µM, indicating good solubility for most *in vitro* applications [1].

FAQ: Handling **GSK-LSD1** in the Lab

Q1: For how long can I use an aqueous working solution of GSK-LSD1? Based on the available data, you can expect an aqueous solution of **GSK-LSD1** to be stable for at least **6 days at 37°C** [1]. For storage, it is recommended to follow the manufacturer's guidelines, which typically suggest keeping the powder at **-20°C** and preparing fresh stock solutions whenever possible [2].

Q2: Are there any LSD1 inhibitors known to be unstable that I should be aware of for comparison?

Yes, knowing unstable compounds can help with experimental troubleshooting. The following LSD1 inhibitors have demonstrated stability issues in aqueous buffer, primarily due to their specific chemical structures [1]:

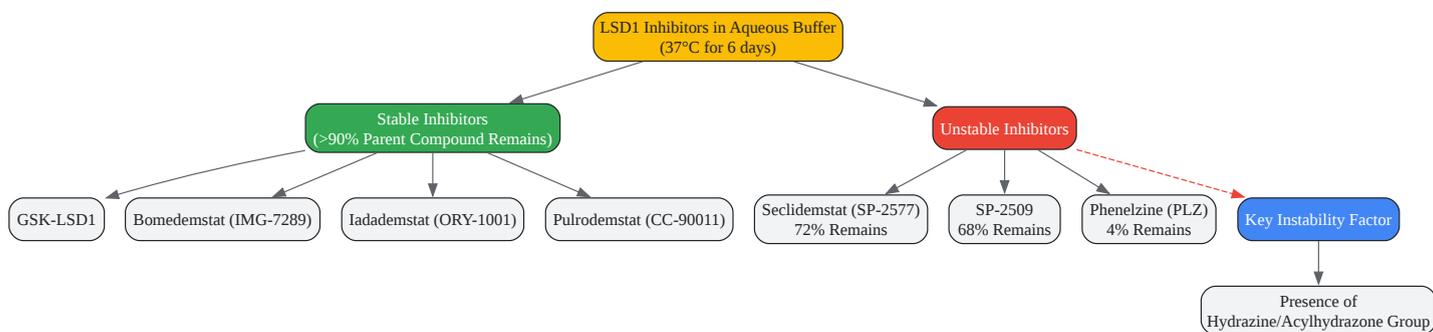
- **SP-2577 (Seclidemstat):** 72% remaining after 6 days at 37°C.
- **SP-2509:** 68% remaining after 6 days at 37°C.
- **Phenelzine (PLZ):** Only 4% remaining after 6 days at 37°C.

Q3: What is a key structural reason for the instability of some LSD1 inhibitors? Instability in compounds like Phenelzine, SP-2509, and Seclidemstat has been linked to the presence of **hydrazine or**

acylhydrazone functional groups in their chemical structures, which can be prone to hydrolysis in aqueous environments [1].

LSD1 Inhibitor Stability Comparison

The diagram below illustrates the stability profiles of various LSD1 inhibitors in aqueous buffer, highlighting the key structural feature associated with instability.



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References

1. Comprehensive in Vitro Characterization of the LSD1 ... [pmc.ncbi.nlm.nih.gov]

2. GSK-LSD1 2HCl | Histone Demethylase inhibitor [selleckchem.com]

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